Reduced HTLV-1 Protease Inhibition Compared to Indinavir
In a head-to-head fluorescence-based protease inhibition assay, des-3-pyridylmethyl-indinavir (DpmINV) showed substantially weaker inhibition of HTLV-1 protease compared to intact indinavir (INV) at all three tested concentrations. At 80 μM, the difference was 34.6 percentage points (INV 95.4% vs DpmINV 60.8%); at 40 μM, 46.1 percentage points (91.2% vs 45.1%); and at 8 μM, the gap widened to 55.0 percentage points (71.8% vs 16.8%) [1]. This demonstrates that removal of the 3-pyridylmethyl group causes a concentration-dependent loss of target engagement that is not proportional, ruling out simple potency scaling.
| Evidence Dimension | HTLV-1 protease percentage inhibition at three inhibitor concentrations |
|---|---|
| Target Compound Data | DpmINV: 80 μM: 60.8 ± 3.9%; 40 μM: 45.1 ± 5.2%; 8 μM: 16.8 ± 3.0% |
| Comparator Or Baseline | Indinavir (INV): 80 μM: 95.4 ± 0.8%; 40 μM: 91.2 ± 1.1%; 8 μM: 71.8 ± 3.7% |
| Quantified Difference | Δ at 80 μM: −34.6 pp; at 40 μM: −46.1 pp; at 8 μM: −55.0 pp |
| Conditions | Fluorescence-based HTLV-1 protease assay; inhibitor concentrations of 80, 40, and 8 μM; data expressed as mean ± SD |
Why This Matters
This quantifies the residual pharmacological activity of the impurity, which directly feeds into ICH Q3A/Q3B impurity qualification and safety assessment—a critical parameter for regulatory filing that generic indinavir impurity reference standards cannot provide.
- [1] Maren Kuhnert, Holger Steuber, Wibke E. Diederich. Structural Basis for HTLV-1 Protease Inhibition by the HIV-1 Protease Inhibitor Indinavir. J. Med. Chem. 2014, 57 (14), 6266–6272. Table 1, Figure 6. View Source
